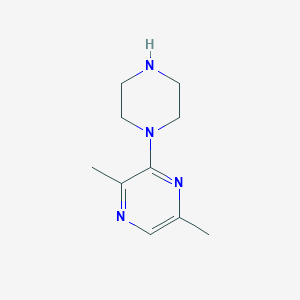

2,5-二甲基-3-哌嗪-1-基吡嗪

描述

The compound 2,5-Dimethyl-3-piperazin-1-ylpyrazine is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a structure related to benzene, where two nitrogen atoms replace two carbon atoms in the benzene ring. The presence of the piperazine moiety suggests potential biological activity and the possibility of the compound being used in various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in several studies. For instance, piperazine has been used as a catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media, indicating its versatility and environmental friendliness as a catalyst . Additionally, a novel synthesis route for piperazine-derived triazolo[1,5-a]pyrazines has been developed, which could potentially be adapted for the synthesis of 2,5-Dimethyl-3-piperazin-1-ylpyrazine . Furthermore, the synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives has been achieved using a four-component cyclo condensation, which could provide insights into the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be quite complex. For example, the crystal structure of 1-(2,5-dimethylphenyl)piperazine-1,4-dium tetrachloridocuprate(II) has been determined, revealing an intermediate geometry between tetrahedral and square planar for the CuCl4 ion . This suggests that the molecular structure of 2,5-Dimethyl-3-piperazin-1-ylpyrazine could also exhibit interesting geometrical features, potentially affecting its reactivity and physical properties.

Chemical Reactions Analysis

Piperazine derivatives are known to participate in various chemical reactions. The compound 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione has been used as a pre-column reagent for LC analysis of amino acids, indicating that piperazine derivatives can react with amino groups . Additionally, piperazine-containing (bis)1,2,4-triazole derivatives have been synthesized via Mannich reaction, which could be relevant for the chemical reactions involving 2,5-Dimethyl-3-piperazin-1-ylpyrazine .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely. For instance, the thermal degradation of piperazine polyamides has been studied, revealing high thermal stability up to approximately 420°C and providing activation energies for the degradation process . This information could be useful in predicting the stability and reactivity of 2,5-Dimethyl-3-piperazin-1-ylpyrazine under different conditions. Additionally, the magnetic properties of piperazine derivatives, such as those observed in the tetrachloridocuprate(II) salt, could also be of interest for the physical characterization of the compound .

科学研究应用

抗菌剂和 MurB 抑制剂:含有与吡唑连接的哌嗪的化合物显示出有效的抗菌功效和生物膜抑制活性,超过了像环丙沙星这样的参考药物。具体来说,它们对各种细菌菌株表现出很强的活性,包括大肠杆菌、金黄色葡萄球菌、变形链球菌,甚至是耐药菌,如 MRSA 和 VRE。这些化合物也被认为是 MurB 酶的有效抑制剂,该酶在细菌细胞壁生物合成中至关重要 (Mekky & Sanad, 2020)。

抗菌活性:各种哌嗪衍生物,包括与吡唑和 s-三嗪部分连接的衍生物,已被合成并测试其抗菌性能。其中一些化合物对多种微生物表现出显着的活性,包括细菌和真菌菌株,具有作为新型抗菌剂的潜力 (Patil 等,2021)。

癌症研究:某些哌嗪衍生物,特别是带有噻唑取代基的衍生物,在体外显示出显着的抗癌活性。这些化合物在包括肺癌、肾癌和乳腺癌在内的各种癌细胞系中进行了测试,其中一些显示出有效的活性 (Turov, 2020)。

新型衍生物的合成:包括具有吡嗪结构的哌嗪新型衍生物的合成研究正在进行中。这些努力旨在开发具有潜在有用生物活性的新化合物,为药物应用提供了广阔的范围 (Gettys 等,2017)。

抗真菌和降血糖活性:研究表明,某些哌嗪衍生物具有抗真菌和降血糖活性。这些发现对于开发治疗真菌感染和糖尿病的新疗法具有重要意义 (Al-Abdullah 等,2015)。

属性

IUPAC Name |

2,5-dimethyl-3-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-7-12-9(2)10(13-8)14-5-3-11-4-6-14/h7,11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFPZOAOJEXDUGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)N2CCNCC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30396761 | |

| Record name | 2,5-dimethyl-3-piperazin-1-ylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dimethyl-3-piperazin-1-ylpyrazine | |

CAS RN |

59215-42-8 | |

| Record name | 2,5-dimethyl-3-piperazin-1-ylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30396761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

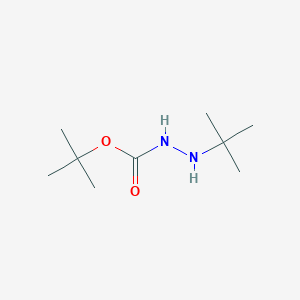

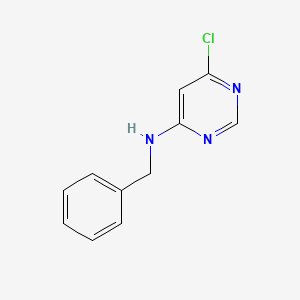

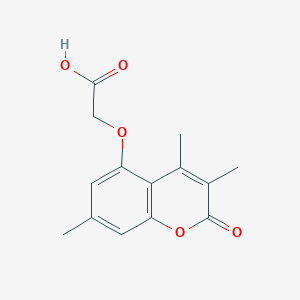

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(furan-2-yl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B1334298.png)

![(E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)-2-propenenitrile](/img/structure/B1334302.png)

![(4'-Fluoro[1,1'-biphenyl]-2-YL)methanamine](/img/structure/B1334310.png)

![1-((4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methyl)-1,4-diazepane](/img/structure/B1334322.png)